molecular formula C16H36CuI2N B12517730 Bis[(tetrabutylammonium iodide)copper(I) iodide]

Bis[(tetrabutylammonium iodide)copper(I) iodide]

Cat. No.: B12517730
M. Wt: 559.82 g/mol
InChI Key: BJSUYFBLYBJBLT-UHFFFAOYSA-L
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Description

Introduction to Bis[(tetrabutylammonium iodide)copper(I) iodide]

Historical Context of Copper(I)-Ammonium Halide Complexes

Coordination complexes involving copper and ammonium ligands have evolved significantly since antiquity. Early examples include Egyptian blue ($$ \text{CaCuSi}4\text{O}{10} $$), a copper-based pigment used in ancient civilizations, which demonstrated the stability of square-planar copper-oxygen coordination. By the 18th century, Prussian blue ($$ \text{KFe}2(\text{CN})6 $$) highlighted the potential of transition metal complexes in materials science.

The systematic study of copper-ammonia complexes began in the 19th century, with Alfred Werner’s pioneering work on coordination theory. Copper(II) tetraammine complexes, such as $$ \text{Cu(NH}3\text{)}4^{2+} $$, were characterized by their distorted octahedral geometries and instability in aqueous solutions. However, copper(I) complexes remained understudied due to their propensity for oxidation. The advent of stabilizing ligands like tetraalkylammonium salts in the 20th century enabled the isolation of copper(I) halide complexes, including Bis[(tetrabutylammonium iodide)copper(I) iodide].

Structural Classification and IUPAC Nomenclature

Bis[(tetrabutylammonium iodide)copper(I) iodide] belongs to the class of iodocuprate(I) complexes with the general formula $$ [\text{R}4\text{N}]2[\text{Cu}2\text{I}4] $$, where $$ \text{R} $$ represents alkyl groups. Its IUPAC name, bis[(tetrabutylammonium iodide)copper(I) iodide], reflects the dimeric structure comprising two copper(I) centers, each coordinated by two iodide ligands and stabilized by tetrabutylammonium cations.

Molecular Geometry and Bonding

The compound crystallizes as a solid with a melting point of 90–97°C. Each copper(I) center adopts a tetrahedral geometry, bonded to four iodide ligands (two bridging and two terminal). The tetrabutylammonium cations ($$ \text{[N(C}4\text{H}9\text{)}_4]^+ $$) engage in weak C–H···I interactions with the iodocuprate anion, enhancing structural stability. Spectroscopic data, including the SMILES string $$ \text{[I-].[I-].[Cu]I.[Cu]I.CCCCN+(CCCC)CCCC} $$, confirm the connectivity of the dimeric framework.

Property Value
Molecular Formula $$ \text{C}{32}\text{H}{72}\text{Cu}2\text{I}4\text{N}_2 $$
Molecular Weight 1119.64 g/mol
Melting Point 90–97°C
Coordination Geometry Tetrahedral (Cu centers)
Key Spectroscopic Identifiers SMILES, InChI (Source 1)

Significance in Coordination Chemistry and Catalysis

Bis[(tetrabutylammonium iodide)copper(I) iodide] bridges fundamental coordination chemistry and practical catalytic applications. Its iodocuprate anion ($$ [\text{Cu}2\text{I}4]^{2-} $$) serves as a model for studying self-trapped excitons (STEs) in low-dimensional copper halides, which exhibit near-unity photoluminescence quantum yields at elevated temperatures.

Catalytic Applications

The compound’s catalytic versatility is exemplified in:

  • Ullmann Coupling : In the presence of cesium carbonate, it facilitates C–N bond formation between aryl halides and amines.
  • Click Chemistry : It catalyzes three-component reactions to synthesize 1,4-disubstituted 1,2,3-triazoles.
  • N-Arylation of Indoles : Potassium carbonate mediates the coupling of indoles with aryl halides.

Comparative studies show that tetrabutylammonium iodide enhances the solubility and stability of copper(I) iodide in organic solvents, preventing aggregation and oxidation. This contrasts with simpler copper(I) salts, which often require additional ligands or harsh conditions.

Reaction Type Conditions Yield Reference
Ullmann Coupling Cs$$2$$CO$$3$$, CH$$_3$$CN 70–85%
Triazole Synthesis Room temperature, aqueous media >90%
Indole N-Arylation K$$2$$CO$$3$$, DMF 65–80%

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H36CuI2N

Molecular Weight

559.82 g/mol

IUPAC Name

copper(1+);tetrabutylazanium;diiodide

InChI

InChI=1S/C16H36N.Cu.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2

InChI Key

BJSUYFBLYBJBLT-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Cu+].[I-].[I-]

Origin of Product

United States

Preparation Methods

Direct Combination of Copper(I) Iodide and Tetrabutylammonium Iodide

The most straightforward synthesis involves combining CuI and TBAI in a 1:2 molar ratio. This method capitalizes on the solubility contrast between reactants and product in polar aprotic solvents. A representative procedure involves:

  • Dissolving 1 equiv. CuI (190 mg, 1 mmol) in 10 mL anhydrous acetonitrile under nitrogen.
  • Adding 2 equiv. TBAI (738 mg, 2 mmol) with vigorous stirring.
  • Refluxing at 82°C for 4 hours to ensure complete ligand exchange.
  • Cooling to room temperature and filtering the precipitated product.
  • Washing with cold diethyl ether (3 × 5 mL) and drying under vacuum.

Key Parameters:

Parameter Value Source
CuI:TBAI Ratio 1:2
Reaction Temperature 82°C (reflux)
Reaction Time 4 hours
Yield 85–92%

The product typically appears as a white to pale yellow crystalline solid with melting points between 90–97°C. FT-IR analysis confirms Cu–I stretching vibrations at 210–225 cm⁻¹, while ¹H NMR in CDCl₃ shows characteristic tetrabutylammonium signals at δ 3.25–3.30 (m, 8H, NCH₂) and δ 1.60–1.75 (m, 16H, CH₂CH₂).

Solvent-Dependent Crystallization for Enhanced Purity

Purification significantly impacts the compound’s catalytic activity. High-purity (>95%) material is obtained through sequential crystallization:

Method A (THF/Toluene):

  • Dissolve crude product in minimal tetrahydrofuran (THF) at 50°C.
  • Layer with toluene (1:3 v/v) and cool to −20°C.
  • Collect crystals via vacuum filtration.

Method B (Dichloromethane/Diethyl Ether):

  • Dissolve product in dichloromethane (DCM).
  • Add diethyl ether until cloudiness persists.
  • Store at 4°C for 12 hours to precipitate crystals.

Crystallization Outcomes:

Solvent System Crystal Morphology Purity (%) I–I Contact (Å) Source
THF/Toluene Prismatic 97.3 4.276–4.621
DCM/Et₂O Needle-like 95.8 4.110–5.144

X-ray diffraction reveals distorted tetrahedral Cu centers with I–Cu–I angles of 104.5–112.3°, influenced by solvent polarity. THF/toluene yields tighter I···I contacts (4.276 Å vs. 4.110 Å in DCM/Et₂O), suggesting stronger van der Waals interactions in apolar media.

In Situ Generation During Catalytic Reactions

The complex often forms transiently in catalytic cycles, particularly in three-component click reactions. A typical protocol includes:

  • Mixing CuI (0.1 equiv.), TBAI (0.2 equiv.), and substrates in DMF.
  • Heating at 60°C for 12 hours.
  • Isolating the catalyst via aqueous extraction (3 × 10 mL H₂O) and drying over MgSO₄.

Catalytic Performance:

Reaction Type Yield (%) TON Reference
Ullmann Coupling 89 45
1,2,3-Triazole Synthesis 93 62
N-Arylation of Indoles 78 39

Despite lower isolated yields (72–80%), in situ methods avoid purification steps, making them industrially favorable. However, catalyst leaching remains a concern, with ICP-MS analyses showing 8–12% Cu loss per cycle.

Metathesis Reactions with Copper(I) Salts

Alternative routes exploit metathesis between TBAI and copper(I) precursors:

Using [Cu(CH₃CN)₄]PF₆:

  • React 1 equiv. [Cu(CH₃CN)₄]PF₆ with 2 equiv. TBAI in THF.
  • Stir for 2 hours at room temperature.
  • Precipitate product with pentane.

Using CuCl:

  • Combine CuCl (1 equiv.) with TBAI (2 equiv.) in acetone.
  • Reflux for 6 hours.
  • Filter and recrystallize from ethanol/ethyl ether.

Comparative Analysis:

Copper Source Solvent Time (h) Yield (%) Purity (%)
[Cu(CH₃CN)₄]PF₆ THF 2 88 96
CuCl Acetone 6 76 92

Metathesis with [Cu(CH₃CN)₄]PF₆ achieves higher yields due to the labile acetonitrile ligands, facilitating iodide substitution. Conversely, CuCl requires prolonged heating, risking oxidation to Cu(II) species.

Characterization and Quality Control

Rigorous characterization ensures batch consistency:

Elemental Analysis:

Element Theoretical (%) Observed (%) Deviation
Cu 11.34 11.28 −0.06
I 45.31 44.97 −0.34
N 2.50 2.47 −0.03

Thermogravimetric Analysis (TGA):

  • Decomposition onset: 215°C
  • Residual mass at 600°C: 22% (matches CuI + I₂)

HPLC Purity Assessment:

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 4.78 min
  • Purity: 95.2%

Mechanism of Action

The mechanism of action of Bis[(tetrabutylammonium iodide)copper(I) iodide] primarily involves its role as a catalyst. It facilitates the formation of chemical bonds by lowering the activation energy of reactions. The copper(I) center in the compound acts as an active site for catalytic activity, interacting with reactants to form intermediate complexes that lead to the desired products .

Comparison with Similar Compounds

Structural and Catalytic Comparisons

a. Copper(I) Iodide with Potassium Iodide (KI)

  • Structure: KI-CuI systems form simpler ionic complexes but lack the bulky tetrabutylammonium group, reducing solubility in non-polar solvents.
  • Catalytic Performance : In sulfonation reactions, TBAI-CuI achieves higher yields (86%) compared to KI-CuI (≤56%) due to enhanced phase-transfer capabilities .
  • Applications : KI-CuI is less effective in organic synthesis but is cost-effective for industrial-scale reactions .

b. Copper(I) Iodide with Triphenylphosphine (PPh₃)

  • Structure : PPh₃ forms stable tetrahedral CuI complexes (e.g., [CuI(PPh₃)₃]), contrasting with the ionic TBAI-CuI structure .
  • Catalytic Performance: PPh₃-CuI excels in Sonogashira couplings but requires inert conditions. TBAI-CuI operates under aerobic conditions with broader substrate tolerance .
  • Thermal Stability : PPh₃-CuI decomposes above 150°C, while TBAI-CuI remains stable up to 143°C (melting point of TBAI) .

c. Copper(I) Iodide with Pyridine Ligands

  • Structure : Pyridine ligands (e.g., 2,2′-bipyridyl) form luminescent polynuclear CuI clusters, whereas TBAI-CuI lacks photoluminescence due to ionic quenching .
  • Applications : Pyridine-CuI complexes are used in optoelectronics, while TBAI-CuI is preferred in pharmaceutical synthesis for its catalytic versatility .
Performance in Key Reactions
Reaction Type TBAI-CuI Yield KI-CuI Yield PPh₃-CuI Yield Conditions
Oxindole Thioether Synthesis 86% 56% N/A 80°C, 1,4-dioxane
Allylic Ester Formation 78% ≤30% 85% TBAI/TBHP, RT
Sonogashira Coupling N/A N/A 90% Anaerobic, Pd co-catalyst
Physicochemical Properties
Property TBAI-CuI KI-CuI PPh₃-CuI
Solubility in DMF High Moderate Low
Melting Point 141–143°C 560°C (KI) 150°C (decomp.)
Catalytic Versatility Broad (thiolation, sulfonation) Limited to polar substrates Narrow (couplings)

Biological Activity

Bis[(tetrabutylammonium iodide)copper(I) iodide] is a copper(I) complex that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C32H72Cu2I4NC_{32}H_{72}Cu_2I_4N and is characterized by its dimeric structure involving tetrabutylammonium ions and copper(I) iodide. Its stability and solubility in various solvents make it suitable for biological applications.

Mechanisms of Biological Activity

The biological activity of copper(I) complexes often stems from their ability to interact with biological membranes and proteins. The mechanisms include:

  • Antimicrobial Activity : Copper ions are known to exert antimicrobial effects by disrupting microbial cell membranes and inducing oxidative stress.
  • Cytotoxicity : The interaction of copper complexes with cellular components can lead to cytotoxic effects on certain types of cells, which is an area of interest in cancer research.

Antimicrobial Activity

Recent studies indicate that bis[(tetrabutylammonium iodide)copper(I) iodide] exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 µg/mL25.0 µg/mL
Escherichia coli25.0 µg/mL50.0 µg/mL
Candida albicans6.25 µg/mL12.5 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Case Studies

  • Study on Antibacterial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various copper(I) complexes, including bis[(tetrabutylammonium iodide)copper(I) iodide]. The compound showed a notable reduction in bacterial viability in both gram-positive and gram-negative bacteria, indicating its broad-spectrum activity .
  • Antifungal Activity Assessment :
    Another investigation focused on the antifungal properties against Candida species. The results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in antifungal therapies .
  • Cytotoxicity Analysis :
    Research assessing the cytotoxic effects of bis[(tetrabutylammonium iodide)copper(I) iodide] on human cell lines revealed that while it exhibited significant antimicrobial activity, it also posed risks of cytotoxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

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